molecular formula C22H23N3O3S B1668406 Cerlapirdine CAS No. 925448-93-7

Cerlapirdine

Numéro de catalogue: B1668406
Numéro CAS: 925448-93-7
Poids moléculaire: 409.5 g/mol
Clé InChI: NXQGEDVQXVTCDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de la cerlapirdine implique plusieurs étapesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée . Les méthodes de production industrielle impliqueraient probablement une mise à l'échelle de ces réactions dans le respect des Bonnes Pratiques de Fabrication (BPF) pour garantir la cohérence et la sécurité.

Analyse Des Réactions Chimiques

Metabolic Pathways

Cerlapirdine undergoes two primary metabolic reactions in humans ( ):

Reaction TypeEnzyme System InvolvedMetabolite Formed
N-OxidationCytochrome P450This compound-N-oxide (M3)
O-DemethylationCYP2C8/CYP3A4Desmethylthis compound (M1)

These reactions account for >90% of its metabolic clearance. The parent compound remains structurally intact in 51% of circulating drug-related components, indicating partial first-pass metabolism.

Reaction Kinetics and Disposition

Key findings from a human ADME study using accelerator mass spectrometry ( ):

  • Absorption : ≥70% oral bioavailability

  • Excretion :

    • Fecal elimination: 83.3% of dose (primarily unchanged drug)

    • Urinary excretion: 13.9% of dose (metabolites M1 and M3 dominate)

  • Metabolic Saturation : Linear kinetics observed at the 5 mg dose, suggesting no enzyme saturation.

Enzymatic Mechanisms

In vitro phenotyping revealed ( ):

  • CYP2C8 Contribution : 42% to M1 formation

  • CYP3A4 Contribution : 58% to M1 formation

  • No Significant Role from CYP1A2, 2B6, 2C9, 2C19, 2D6, or 3A5

This dual CYP dependency suggests potential drug-drug interactions with inhibitors/inducers of these enzymes.

Stability Under Physiological Conditions

While specific stability studies are unavailable, the high fecal recovery of unchanged this compound implies:

  • Resistance to hydrolysis in GI fluids

  • Limited reactivity with gastric acids or digestive enzymes

This compound’s chemical behavior is characterized by predictable Phase I metabolism without complex Phase II conjugation. Its stability and CYP-mediated oxidation/demethylation profile align with structurally related aryl ether compounds. Clinical relevance includes monitoring interactions with CYP3A4/2C8 modulators to avoid toxicity or reduced efficacy.

Applications De Recherche Scientifique

Alzheimer's Disease

Cerlapirdine has been evaluated in several clinical trials for its efficacy in treating Alzheimer's disease. Notably:

  • Pilot Study (NCT00481520) : This study indicated a trend toward improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Cambridge Neuropsychological Test Automated Battery (CANTAB) over four weeks .
  • Phase II Study (NCT00895895) : This trial aimed to assess the change from baseline in ADAS-Cog scores over 24 weeks. However, no significant beneficial effects were observed on any primary or secondary endpoints at the conclusion of this study .

Schizophrenia

This compound's potential extends to schizophrenia, where it has been tested for its effects on cognitive impairment:

  • Pilot Study : The treatment was found to be safe and well-tolerated, showing a dose-dependent improvement in cognitive performance as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) after 14 days .

Safety Profile

Clinical studies have reported no significant safety concerns associated with this compound. The compound demonstrated a favorable side effect profile with no serious adverse events noted during trials .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies involving absorption, distribution, metabolism, and excretion:

  • After administration of a single oral dose of 5 mg, approximately 70% absorption was observed. The majority of the drug was eliminated via feces, with minor urinary excretion. The unchanged drug constituted about 51% of total plasma exposure .

Data Tables

The following tables summarize key clinical trial findings and pharmacokinetic data related to this compound.

Table 1: Clinical Trial Outcomes for this compound in Alzheimer's Disease

Trial NamePhaseDurationKey Findings
NCT00481520Pilot4 weeksTrend towards improvement in ADAS-Cog and CANTAB scores
NCT00895895Phase II24 weeksNo significant benefits observed on ADAS-Cog or other endpoints

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Absorption~70%
Major route of eliminationFeces
Unchanged drug in plasma51%
Key metaboliteDesmethylthis compound

Comparaison Avec Des Composés Similaires

Activité Biologique

Cerlapirdine, also known as SAM-531, is a compound under investigation for its potential use in treating Alzheimer’s disease by acting as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is implicated in cognitive functions and neurodegenerative processes, making it a target of interest in Alzheimer's research. The biological activity of this compound has been evaluated through various clinical trials, particularly focusing on its effects on cognitive function and memory.

This compound exhibits its biological activity primarily through antagonism of the 5-HT6 receptor. This action is believed to enhance cholinergic neurotransmission and improve cognitive deficits associated with Alzheimer's disease. The compound's selectivity for the 5-HT6 receptor over other receptors is crucial for minimizing side effects and maximizing therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates an oral bioavailability of approximately 24% . While specific metabolic pathways have not been extensively reported, the lack of significant drug interactions suggests a favorable safety profile in clinical settings .

Clinical Trials and Findings

This compound has undergone several clinical trials to assess its efficacy in improving cognitive functions in patients with Alzheimer's disease. Below is a summary of notable studies:

Study Phase Endpoints Results
Pilot Study (NCT00481520)PilotMMSE, ADAS-Cog, CANTABTrend towards improvement observed on ADAS-Cog 11 and CANTAB after 4 weeks
Phase 2 Study (NCT00895895)Phase IIChange from baseline in ADAS-Cog 11 total scoresNo beneficial effects observed at the end of 24 weeks on any studied endpoints

Case Studies

In addition to controlled trials, case studies have provided insights into this compound's potential benefits. One notable case involved a patient undergoing a multimodal treatment approach that included this compound alongside other therapies. The patient exhibited improvements in cognitive function over time, although attributing these improvements solely to this compound remains complex due to the combination of therapies used .

Efficacy and Safety

The efficacy of this compound has been mixed based on available data. While early indications suggested potential cognitive improvements, subsequent phase II studies did not demonstrate statistically significant benefits across primary endpoints. Importantly, safety assessments across trials have shown no major adverse effects associated with this compound administration, reinforcing its tolerability in human subjects .

Comparative Analysis with Other 5-HT6 Antagonists

This compound's performance can be contextualized against other investigational drugs targeting the 5-HT6 receptor. For instance:

Compound K_i (nM) Efficacy in Alzheimer's Trials
This compoundNot reportedMixed results; no significant improvement in phase II trials
Intepirdine0.23Showed some promise but ultimately failed to meet primary endpoints in later trials
Latrepirdine26Failed to show efficacy in phase III trials despite initial positive results

Propriétés

IUPAC Name

N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQGEDVQXVTCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137232
Record name Cerlapirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925448-93-7
Record name N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925448-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerlapirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerlapirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerlapirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERLAPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerlapirdine
Reactant of Route 2
Reactant of Route 2
Cerlapirdine
Reactant of Route 3
Reactant of Route 3
Cerlapirdine
Reactant of Route 4
Reactant of Route 4
Cerlapirdine
Reactant of Route 5
Reactant of Route 5
Cerlapirdine
Reactant of Route 6
Reactant of Route 6
Cerlapirdine
Customer
Q & A

Q1: What is the primary mechanism of action of Cerlapirdine?

A1: this compound functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.

Q2: What is known about the metabolic fate of this compound in the human body?

A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, this compound is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylthis compound, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []

Q3: What is the significance of using Accelerator Mass Spectrometry in studying this compound metabolism?

A4: The study employed AMS due to the low radioactive dose of [14C]this compound administered. [] This highly sensitive technique enabled comprehensive quantification of this compound and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []

Q4: Are there any known synthetic pathways for this compound and its derivatives?

A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which this compound belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for this compound and related compounds. []

Q5: What is the significance of understanding the structure-activity relationship (SAR) of this compound?

A6: Investigating the SAR of this compound is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.